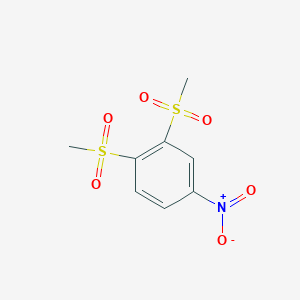
1,2-Dimethanesulfonyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethanesulfonyl-4-nitrobenzene is a chemical compound with the molecular formula C8H9NO6S2 and a molecular weight of 279.29 . It is also known by its IUPAC name, 1,2-bis(methylsulfonyl)-4-nitrobenzene .
Synthesis Analysis
The synthesis of nitrobenzene derivatives like 1,2-Dimethanesulfonyl-4-nitrobenzene often involves the use of catalysts. For instance, natural zeolite and sulfated natural zeolite catalysts have been used in the synthesis of nitrobenzene . The sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics .Molecular Structure Analysis
The InChI code for 1,2-Dimethanesulfonyl-4-nitrobenzene is 1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Photosensitive Protecting Groups
1,2-Dimethanesulfonyl-4-nitrobenzene is part of a class of compounds that have been explored for their potential as photosensitive protecting groups in synthetic chemistry. These compounds, including 2-nitrobenzyl, 3-nitrophenyl, and others, have shown significant promise for future applications. They are still in the developmental stage but offer innovative pathways for protecting sensitive chemical moieties during synthesis processes, thereby enabling complex chemical transformations (B. Amit, U. Zehavi, & A. Patchornik, 1974).
Nitroaromatic Compounds in Environmental and Analytical Chemistry
Research into nitroaromatic compounds, like 1,2-Dimethanesulfonyl-4-nitrobenzene, has extended into environmental and analytical chemistry. These studies focus on their occurrence in the environment, methods for their detection, and their roles as pollutants. Such research is crucial for developing strategies to monitor and mitigate the environmental impact of these compounds, highlighting the need for continued exploration in this area (M. Harrison, S. Barra, D. Borghesi, D. Vione, C. Arsene, & R. Olariu, 2005).
Advanced Oxidation Processes for Environmental Remediation
The role of 1,2-Dimethanesulfonyl-4-nitrobenzene in studies related to advanced oxidation processes (AOPs) is noteworthy. AOPs are critical for treating water and soil contaminated with recalcitrant organic compounds. Research in this domain focuses on understanding the degradation pathways, by-products, and the efficiency of various AOPs in removing contaminants like 1,2-Dimethanesulfonyl-4-nitrobenzene from the environment. This area of study is vital for developing more effective and sustainable methods for environmental remediation (Mohammad Qutob, M. Hussein, K. Alamry, & M. Rafatullah, 2022).
Luminescent Materials for Sensing Applications
The investigation into the use of 1,2-Dimethanesulfonyl-4-nitrobenzene and related nitroaromatic compounds in the development of luminescent materials for sensing applications is another exciting field. These materials have potential uses in detecting hazardous substances, bioimaging, and drug delivery. The specific interactions between nitroaromatic compounds and luminescent materials can lead to significant advancements in the design of new sensors and diagnostic tools, underscoring the importance of research in this area (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, R. Patra, S. B. Maity, & A. Jana, 2022).
Safety and Hazards
properties
IUPAC Name |
1,2-bis(methylsulfonyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S2/c1-16(12,13)7-4-3-6(9(10)11)5-8(7)17(2,14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVCSRGBJWRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethanesulfonyl-4-nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2737903.png)
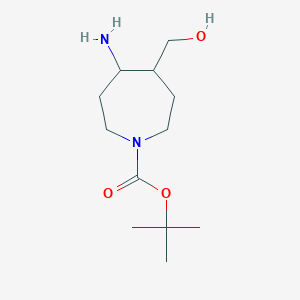


![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2737909.png)



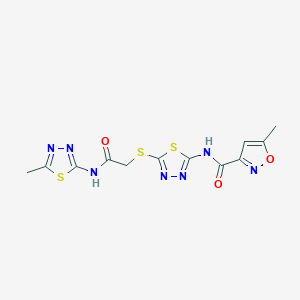
![3,4-Dihydro-2H-chromen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2737916.png)
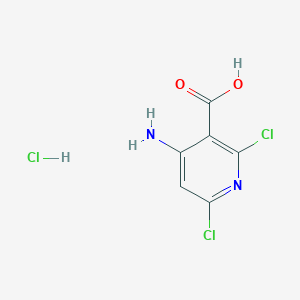
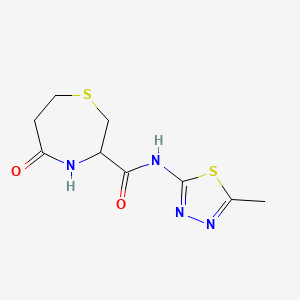

![7-[(2E)-but-2-en-1-yl]-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)